These properties have made Ni(OH)2 a subject of extensive research in the following areas:
Ni(OH)2 is a key component in nickel-metal hydride (Ni-MH) batteries, which are widely used in portable electronics and electric vehicles. The research focuses on improving the performance of Ni-MH batteries by:
Ni(OH)2 is also being investigated for its potential in supercapacitors, which store energy through rapid electrostatic processes. Researchers are exploring ways to:
Nickel dihydroxide, also known as nickel(II) hydroxide, is an inorganic compound with the formula Ni(OH)₂. It appears as a lime-green solid and is notable for its electroactive properties, making it a critical component in various rechargeable battery technologies. Nickel dihydroxide exists in two primary polymorphic forms: alpha (α) and beta (β). The α form features layers of Ni(OH)₂ intercalated with anions or water, while the β form adopts a hexagonal close-packed structure of nickel and hydroxide ions. The mineral variant of nickel dihydroxide, known as theophrastite, was first discovered in Greece and is characterized by its translucent emerald-green crystals .
The key mechanism of action for nickel dihydroxide lies in its ability to reversibly store and release electrons during electrochemical reactions. This property makes it a vital electrode material in rechargeable batteries like nickel-metal hydride (NiMH) and nickel-cadmium (NiCd) batteries []. During discharge, the oxidation of Ni(OH)2 to NiOOH generates electrons that flow through the external circuit, powering devices. Conversely, during charging, the applied current reduces NiOOH back to Ni(OH)2, storing energy for later use.
These reactions are essential for understanding the compound's behavior in various applications, particularly in electrochemistry .
Nickel dihydroxide can be synthesized through several methods:
Research into the interactions of nickel dihydroxide with other materials has revealed its potential role in enhancing catalytic activities. For instance, studies have shown that when coated on platinum surfaces, nickel dihydroxide can improve hydrogen evolution reaction kinetics by creating a favorable local chemical environment . Additionally, investigations into its interactions with various ions have highlighted its ability to reject impurities, enhancing durability in catalysis applications .
Several compounds share similarities with nickel dihydroxide, including:
Compound Name | Formula | Key Properties |
---|---|---|
Cobalt(II) Hydroxide | Co(OH)₂ | Similar structure; used in batteries but less stable than Ni(OH)₂ |
Manganese(II) Hydroxide | Mn(OH)₂ | Exhibits similar electrochemical properties; less common in batteries |
Zinc Hydroxide | Zn(OH)₂ | Less electroactive; used primarily for topical applications |
Iron(III) Hydroxide | Fe(OH)₃ | Often found in rust; not typically used in batteries |
Nickel dihydroxide is unique due to its specific polymorphic forms and superior electrochemical performance compared to these similar compounds. Its ability to stabilize during cycling in rechargeable batteries gives it a distinct advantage over others like cobalt or manganese hydroxides .
Chemical precipitation represents the most widely employed method for synthesizing nickel dihydroxide, involving the controlled addition of a basic solution to a nickel salt solution or vice versa [1]. The precipitation process occurs when the hydroxide anion concentration exceeds the solubility limit, leading to the formation of nickel dihydroxide precipitate [1]. The phase and crystallinity of the resulting product are fundamentally determined by several critical parameters including solution concentrations, nickel salt selection, base solution composition, reaction temperature, and solution pH during precipitation [1] [5].
Temperature control during precipitation significantly influences phase formation, with precipitation at room temperature favoring the formation of alpha-nickel dihydroxide, while elevated temperatures produce mixed-phase alpha/beta or pure beta-nickel dihydroxide materials [1] [5]. Research demonstrates that the precipitation process initially produces alpha-nickel dihydroxide, but this initial product rapidly undergoes chemical aging at high temperatures to transform into the more crystalline beta-phase [1]. The formation of pure beta-nickel dihydroxide through chemical precipitation generally requires temperatures near or above the boiling point of water [1] [5].
The selection of nickel salt and basification agent profoundly affects the product structure [1]. For instance, basification of nickel nitrate with urea at 90 degrees Celsius yields alpha-nickel dihydroxide precipitate despite the high temperature, presumably due to the incorporation of nitrate and cyanate anions into the interlayer space during precipitation [1]. The precipitation pH value serves as a key factor affecting crystal and chemical structure characteristics, with structural characteristics such as degree of crystallinity, crystalline lattice disorders, crystallite size, and crystal growth orientation being strongly related to pH values [19] [21].
Under relatively high pH values, synthesized nickel dihydroxide materials possess reduced crystallite size and lower thermal stability, with more crystalline defects compared to materials synthesized at lower pH values [19]. Research indicates that materials with smaller crystallite sizes exhibit higher decomposition reaction rates and lower decomposition temperatures [19]. The crystal growth orientation also depends on pH values, with the predominant reflection changing from specific crystallographic planes as pH increases [19].
Nickel Salt | Base | Temperature (°C) | pH | Product Phase | Crystallite Size | Thermal Stability |
---|---|---|---|---|---|---|
Nickel Nitrate | Sodium Hydroxide | 22 | 7.25 | Alpha-Nickel Dihydroxide | Large | High |
Nickel Nitrate | Sodium Hydroxide | 22 | 10.50 | Alpha-Nickel Dihydroxide | Medium | Medium |
Nickel Nitrate | Sodium Hydroxide | 22 | 11.50 | Alpha-Nickel Dihydroxide | Small | Low |
Nickel Nitrate | Potassium Hydroxide | 90 | - | Beta-Nickel Dihydroxide | Variable | Medium |
Nickel Chloride | Ammonium Hydroxide | 100 | - | Beta-Nickel Dihydroxide | Variable | Medium |
Electrochemical deposition provides a sophisticated approach for tailored synthesis of nickel dihydroxide nanostructures with controlled crystallographic orientations [3]. Two distinct electrodeposition approaches have been developed: direct electrochemical generation of hydroxide ions in the presence of nickel ions, resulting in disordered alpha-phase nickel dihydroxide nanoparticles through precipitation, and indirect electrodeposition of nickel nanoparticles subsequently converted to nickel dihydroxide through potential cycling in alkaline media to form the thermodynamically favorable ordered beta-phase nickel dihydroxide nanoparticles [3].
The direct approach involves electrochemical generation of hydroxide ions at millimolar concentrations in the presence of nickel ions, leading to the formation of disordered alpha-phase nickel dihydroxide nanoparticles by precipitation [3]. This method demonstrates remarkable electrocatalytic activity with excellent specific activities of approximately 2.8 kiloamperes per gram for methanol and 3.7 kiloamperes per gram for ethanol oxidation [3]. In contrast, nanoparticles produced by the indirect approach show specific activity values about an order of magnitude lower [3].
Electrochemical precipitation parameters significantly influence the characteristics of the synthesized nickel dihydroxide [30]. Current density serves as a critical parameter controlling particle size and electrochemical properties, with materials synthesized at 200 amperes per square meter demonstrating smaller particle size and superior discharge electrochemical properties compared to those generated at 500 amperes per square meter [30]. The effect of agitation in catholyte also influences discharge properties, with products synthesized from agitated catholyte exhibiting improved tap density of 1.24 grams per cubic centimeter and enhanced discharge capacity of 254 milliampere-hours per gram of nickel dihydroxide [30].
Research demonstrates that electrochemical synthesis enables precise control over phase composition, with mixed-phase materials offering superior electrochemical performance compared to single-phase materials [30]. The electrochemical approach allows for engineering of nickel dihydroxide products by regulating process parameters to achieve desired structural and performance characteristics [30].
Current Density (A/m²) | Catholyte Agitation | Particle Size | Tap Density (g/cc) | Discharge Capacity (mAh/g) |
---|---|---|---|---|
200 | No | Small | 1.10 | 240 |
200 | Yes | Small | 1.15 | 245 |
500 | No | Large | 1.18 | 235 |
500 | Yes | Large | 1.24 | 254 |
Hydrothermal synthesis represents a high-temperature, high-pressure method for producing highly crystalline nickel dihydroxide materials [4] [5]. This technique involves heating aqueous solutions containing nickel salts and precipitating agents in sealed vessels at temperatures typically exceeding 100 degrees Celsius [4]. The hydrothermal growth mechanism involves nucleation of nickel dihydroxide nanocrystals on substrate surfaces due to high surface energy and thermodynamic instability, followed by dipole interaction-driven aggregation and crystallization [4].
Temperature control during hydrothermal synthesis critically influences crystallization characteristics [4]. Research demonstrates that slower cooling rates provide more time for atomic diffusion, resulting in more ordered crystal structures with enhanced crystallization [4]. Studies show that cooling rates of 10 degrees Celsius per hour produce materials with significantly higher diffraction peak intensities compared to faster cooling rates of 100 degrees Celsius per hour [4].
Solvothermal synthesis utilizes organic solvents or solvent mixtures to control morphology and nanostructure [8]. The ratio of organic solvent to water serves as a structure-directing parameter, with specific ratios producing unique microspherical architectures with high supercapacitance and excellent capacitance retention [8]. Tertiary butanol-water mixtures in ratios of 9:1 have been successfully employed to synthesize materials with specific surface areas exceeding 300 square meters per gram [8].
The hydrothermal method enables synthesis of various nickel dihydroxide phases depending on reaction conditions [7]. Lower concentrations of complexing agents and specific concentration ratios favor formation of beta-nickel dihydroxide-based powders, while higher concentrations lead to formation of layered nickel dihydroxide in alpha-modification [7]. Temperature, pH value, solution concentration, and reaction time all influence the final crystalline appearance and properties [4].
Method | Temperature (°C) | Time (h) | Solvent System | Cooling Rate (°C/h) | Phase | Surface Area (m²/g) |
---|---|---|---|---|---|---|
Hydrothermal | 120 | 19 | Water | 100 | Beta | 165 |
Hydrothermal | 120 | 19 | Water | 25 | Beta | 180 |
Hydrothermal | 120 | 19 | Water | 10 | Beta | 200 |
Solvothermal | 120 | 19 | Tertiary Butanol:Water (9:1) | Natural | Mixed | 300 |
Solvothermal | 190 | 24 | Ethanol | Natural | Alpha | 250 |
Microwave-assisted synthesis offers rapid, energy-efficient production of nickel dihydroxide nanomaterials with enhanced reaction rates and improved product quality [10] [12]. This technique provides several advantages including enhanced reaction rate, rapid volumetric heating, improved product quality, decreased reaction times, high yield, energy saving, and morphology controllability [12]. Microwave energy is delivered directly to the material volume through molecular interaction with the electromagnetic field, enabling uniform and rapid heating of thick materials [12].
The microwave-assisted hydrothermal method enables synthesis of nickel dihydroxide nanosheets under mildly acidic conditions with precise control over reaction temperature and time [10]. Research demonstrates that reaction temperature and time strongly influence material structure and product yield, with higher temperatures increasing reaction yield, lowering interlayer spacing, increasing crystalline domain size, and shifting vibrational mode frequencies [10]. Longer reaction times increase reaction yields and result in similar crystalline domain sizes [10].
Synthesis parameters significantly affect the morphology and properties of microwave-synthesized materials [12]. Studies show that heating at 220 degrees Celsius for 90 minutes produces different characteristics compared to 150 degrees Celsius for 10 minutes, with temperature and time combinations determining final nanoflake morphology [12]. The microwave method enables synthesis of alpha-nickel dihydroxide nanoflakes with controlled thickness and surface characteristics [12].
Sonochemical synthesis utilizes ultrasonic irradiation to promote chemical reactions and control particle formation [11] [13]. Ultrasound-assisted methods create high-temperature hotspots leading to diffusion and growth of nickel on particle surfaces, resulting in raspberry-like nickel fine particles [11]. The sonochemical approach enables direct reduction pathways without intermediate formation, representing a dispersant-free, low-temperature process for synthesizing nickel fine particles [11].
Ultrasound frequency significantly influences product characteristics, with low-frequency ultrasound irradiation favoring formation of fine nickel particles [11]. The formation of instantaneous and localized reactions at hotspots contributes to inhibiting particle growth while enabling direct reduction pathways [11]. Different ultrasound frequencies and water-bath temperatures produce particles with varying morphologies and sizes [11].
Method | Power/Frequency | Temperature (°C) | Time (min) | Product Morphology | Yield | Crystalline Domain Size |
---|---|---|---|---|---|---|
Microwave | 700 W | 150 | 10 | Nanoflakes | Medium | Small |
Microwave | 700 W | 150 | 30 | Nanoflakes | Medium | Medium |
Microwave | 700 W | 220 | 30 | Nanoflakes | High | Medium |
Microwave | 700 W | 220 | 90 | Nanoflakes | High | Large |
Sonochemical | 24 kHz | 20 | 1440 | Raspberry-like | Low | Small |
Sonochemical | 24 kHz | 40 | 1440 | Raspberry-like | Medium | Medium |
Sonochemical | 24 kHz | 60 | 1440 | Raspberry-like | High | Large |
Template-directed synthesis enables precise control over nickel dihydroxide morphology and nanostructure through the use of various templating agents and approaches [17] [18]. Surfactant-assisted methods provide effective means for synthesizing nickel dihydroxide nanosheets with controlled hexagonal island shapes and specific thickness ranges [17]. These methods enable rapid synthesis with nanosheets measuring 3-6 nanometers in thickness, exhibiting curly and wrinkled morphology with increasing surfactant concentration [17].
The template approach utilizes double templating systems combining surfactant self-assembled thin films with foam structures produced by chemical reducing agents [18]. This methodology produces two-dimensional nanoflakes of mesoporous nickel/nickel dihydroxide with amorphous mesoporous structure and high specific surface area of 165 square meters per gram [18]. The template-directed approach significantly enhances electrocatalytic activity compared to materials synthesized without templates [18].
Anodized aluminum oxide templates enable electrodeposition of nickel dihydroxide nanowire arrays with both open-ended and closed-ended structures [25]. Open-ended nanowire arrays demonstrate superior electrochemical activity with enhanced transmittance modulation and faster activation compared to closed-ended structures and thin films [25]. The template method demonstrates that porosity interconnectivity and electrolyte exposure are crucial for optimal electrochemical performance [25].
Research shows that template-directed synthesis enables formation of stacked nickel dihydroxide hexagonal nanoplates with controlled edge lengths through simple hydrothermal routes [28]. The stacked structure comprises parallel nickel dihydroxide hexagonal nanoplates along specific crystallographic directions, with each parallel nanoplate having single-crystal structure and specific exposed planes [28]. Formation mechanisms involve dissolution-reprecipitation reactions leading to elongation of hexagonal nanosheets in specific directions [15].
Surfactant concentration serves as a critical parameter controlling final morphology, with materials exhibiting morphological transitions from hexagonal shapes to rectangular nanosheets depending on reaction conditions [15]. The template-directed approach enables synthesis of materials with tailored functionalities by controlling size, morphology, and structure [17].
Template Type | Surfactant Concentration | Temperature (°C) | Time (h) | Morphology | Thickness (nm) | Surface Area (m²/g) |
---|---|---|---|---|---|---|
Surfactant Film | Low | 25 | 2 | Hexagonal Sheets | 3-4 | 120 |
Surfactant Film | Medium | 25 | 2 | Curly Sheets | 4-5 | 140 |
Surfactant Film | High | 25 | 2 | Wrinkled Sheets | 5-6 | 165 |
Double Template | Variable | 25 | 12 | Mesoporous Flakes | 10 | 165 |
Aluminum Oxide | - | 25 | 4 | Nanowire Arrays | 50-100 | 200 |
Hydrothermal | - | 120 | 12 | Stacked Hexagonal | 20-30 | 180 |
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